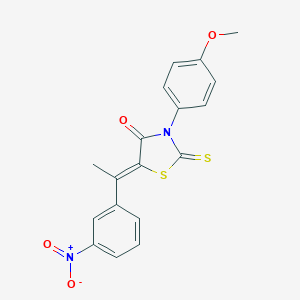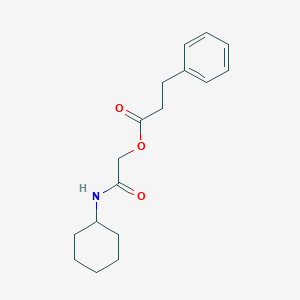![molecular formula C19H18N4S B241533 9-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B241533.png)
9-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of research applications. In
作用机制
The mechanism of action of 9-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is not fully understood, but it is believed to act as a modulator of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, as well as the formation of beta-amyloid plaques in the brain that are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 9-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of beta-amyloid plaques in the brain, and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 9-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine in lab experiments is its potential for use as a therapeutic agent in the treatment of various diseases. This compound has also been shown to have low toxicity in animal models, making it a promising candidate for further research. One limitation of using this compound in lab experiments is its complex chemical structure, which can make synthesis and purification challenging.
未来方向
There are many future directions for research on 9-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine. One area of interest is in the development of new drugs based on the chemical structure of this compound. Researchers are also exploring the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成方法
The synthesis of 9-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine involves a multi-step process that includes the use of various reagents and reaction conditions. One common method for synthesizing this compound involves the reaction of 2-aminobenzothiophenes with 4-methylphenacyl bromides in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with a triazole and a pyrimidine to yield the final product.
科学研究应用
9-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
属性
分子式 |
C19H18N4S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
13-methyl-5-(4-methylphenyl)-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C19H18N4S/c1-11-3-6-13(7-4-11)17-21-22-18-16-14-8-5-12(2)9-15(14)24-19(16)20-10-23(17)18/h3-4,6-7,10,12H,5,8-9H2,1-2H3 |
InChI 键 |
VIJRHHOOSJBKKL-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC3=C2C4=NN=C(N4C=N3)C5=CC=C(C=C5)C |
规范 SMILES |
CC1CCC2=C(C1)SC3=C2C4=NN=C(N4C=N3)C5=CC=C(C=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)
![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)


![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)

![N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B241462.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241466.png)



![Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B241483.png)
![Tert-butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfinyl}acetate](/img/structure/B241485.png)